![molecular formula C15H18N4O3S B2828783 4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide CAS No. 941265-83-4](/img/structure/B2828783.png)
4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Pain Management
4-(4-Cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide derivatives have been studied for their potential as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This enzyme is involved in the inflammatory response, and its inhibition can be beneficial for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. For instance, Hashimoto et al. (2002) synthesized a series of these derivatives, finding that introducing a fluorine atom into the compound increased its selectivity for COX-2 over COX-1, leading to the development of a potent, orally active COX-2 inhibitor (Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Another significant area of research involving these compounds is their role as inhibitors of carbonic anhydrases. These enzymes are involved in various physiological processes, including respiration and the regulation of pH. Sapegin et al. (2018) demonstrated that primary sulfonamide functionality in similar compounds enables them to act as potent inhibitors of human carbonic anhydrases, with potential therapeutic applications (Sapegin et al., 2018).
Synthesis and Structural Characterization in Pharmacology
The synthesis and structural characterization of derivatives of 4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide are pivotal for pharmaceutical research. Kantekin et al. (2015) synthesized and characterized various derivatives, examining their electrochemical and spectroelectrochemical properties for potential pharmaceutical applications (Kantekin et al., 2015).
Molecular Docking Studies in Drug Design
Molecular docking studies are essential for understanding how these compounds can interact with biological targets. Hassan (2014) conducted molecular docking studies of compounds containing the sulfonamide moiety, indicating potential as Cyclooxygenase (COX-2) inhibitors. This research contributes to the design of new drugs with improved efficacy and specificity (Hassan, 2014).
HIV-1 Infection Prevention
Compounds with a methylbenzenesulfonamide structure have shown potential in the development of treatments for HIV-1 infection. Research by Cheng De-ju (2015) explored the synthesis and bioactivity of such compounds, indicating their potential use in developing drugs to prevent HIV-1 infection (Cheng De-ju, 2015).
Propiedades
IUPAC Name |
4-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-19(5-2)23(20,21)12-8-6-11(7-9-12)14-18-13(10-16)15(17-3)22-14/h6-9,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXSGYSOFSJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-cyano-5-(methylamino)oxazol-2-yl)-N,N-diethylbenzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.